molecular formula C25H23ClN2O3S B2812144 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine CAS No. 895640-85-4

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine

Cat. No.: B2812144
CAS No.: 895640-85-4
M. Wt: 466.98
InChI Key: RPWCNSBRFVIGBN-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through a sulfonylation reaction, where the quinoline derivative is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3,4-dimethylaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of quinoline amines or thiols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the quinoline compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and diverse functional groups.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amine groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3,4-dimethylphenyl)quinolin-2-amine: Similar structure but lacks the sulfonyl and ethoxy groups.

    6-ethoxy-2-(4-chlorophenyl)quinoline: Similar structure but lacks the sulfonyl and amine groups.

Uniqueness

The uniqueness of 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its solubility and potential for forming strong interactions with biological targets, while the ethoxy group provides additional sites for chemical modification.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)-6-ethoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-4-31-20-9-12-23-22(14-20)25(28-19-8-5-16(2)17(3)13-19)24(15-27-23)32(29,30)21-10-6-18(26)7-11-21/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWCNSBRFVIGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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